molecular formula C7H7ClN2O3 B1388839 2,6-Dimethoxypyrimidine-4-carbonyl chloride CAS No. 52759-24-7

2,6-Dimethoxypyrimidine-4-carbonyl chloride

Cat. No.: B1388839
CAS No.: 52759-24-7
M. Wt: 202.59 g/mol
InChI Key: QRFCKJLIWRJZOA-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyrimidine-4-carbonyl chloride is a chemical compound with the molecular formula C7H7ClN2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Biochemical Analysis

Biochemical Properties

2,6-Dimethoxypyrimidine-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions are crucial for the synthesis and regulation of nucleotides, which are essential for DNA and RNA synthesis. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting or modulating their activity.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the mTOR signaling pathway, which is critical for cell growth and proliferation . This inhibition leads to reduced cell growth and induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to the active sites of enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, inhibiting their activity . This inhibition disrupts the synthesis of nucleotides, leading to impaired DNA and RNA synthesis. Furthermore, this compound can modulate the activity of transcription factors, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to this compound has been observed to cause sustained inhibition of cell growth and proliferation in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell growth and induce apoptosis without causing significant toxicity . At high doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy in inhibiting cell growth plateaus at higher doses, indicating a saturation point in its mechanism of action.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, which are key players in the synthesis of nucleotides . These interactions affect metabolic flux and metabolite levels, leading to changes in the overall metabolic landscape of the cell. The compound’s involvement in these pathways highlights its potential as a therapeutic agent for targeting metabolic vulnerabilities in cancer cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in pyrimidine metabolism . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its efficacy as a biochemical agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxypyrimidine-4-carbonyl chloride typically involves the chlorination of 2,6-dimethoxypyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient chlorinating agents and controlled reaction environments are crucial for the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxypyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethoxypyrimidine-4-carbonyl chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyrimidine-4-carboxylic Acid: The parent compound from which the acid chloride is derived.

    2,6-Dichloropyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

2,6-Dimethoxypyrimidine-4-carbonyl chloride is unique due to its specific reactivity as an acid chloride, making it a valuable intermediate in various chemical syntheses. Its ability to undergo substitution and coupling reactions distinguishes it from other pyrimidine derivatives .

Properties

IUPAC Name

2,6-dimethoxypyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(8)11)9-7(10-5)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFCKJLIWRJZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664907
Record name 2,6-Dimethoxypyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52759-24-7
Record name 2,6-Dimethoxypyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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